molecular formula C10H17N3 B2376586 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine CAS No. 92406-42-3

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2376586
CAS No.: 92406-42-3
M. Wt: 179.267
InChI Key: NFEKKGRHLNZRIL-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with the empirical formula C10H17N3 . It has a molecular weight of 179.26 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The SMILES string for this compound is NC1=CC©=NN1C2CCCCC2 . The InChI key is QCFRHISLUKNFQV-UHFFFAOYSA-N . These notations provide a way to describe the structure of the compound in a standard format.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Bioactivities of Pyrazole Derivatives : A study by Titi et al. (2020) discussed the synthesis and characterization of pyrazole derivatives, including 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine. The compounds were synthesized and analyzed using techniques like FT-IR, UV-visible, proton NMR spectroscopy, and X-ray crystallography.

Chemical Reactions and Applications

  • Four-Component Bicyclization Approaches : A novel four-component bicyclization strategy was established to synthesize pyrazolo[3,4-b]pyridine derivatives, as discussed by Tu et al. (2014). This method allows for the creation of multicyclic pyrazolo[3,4-b]pyridines from readily accessible starting materials.
  • Microwave-Assisted Preparation : Law et al. (2019) developed a microwave-mediated method for the preparation of various 1-aryl-1H-pyrazole-5-amines, demonstrating the efficiency and versatility of this approach in synthesizing pyrazole derivatives.

Catalytic and Polymerization Applications

  • (Pyrazolylethyl-amine)zinc(II) Carboxylate Complexes : Matiwane et al. (2020) discussed the formation of zinc complexes with pyrazolyl compounds and their application as catalysts for the copolymerization of CO2 and cyclohexene oxide.

Structural and Mechanistic Studies

  • Combined XRD and DFT Studies : The manuscript by Szlachcic et al. (2020) includes analysis of pyrazole derivatives' molecular structure and discusses the high temperature requirements for the reductive cyclization of these derivatives.

Synthesis of Novel Compounds

  • Synthesis of Functionalized Indole-3-yl Pyrazole Derivatives : El‐Mekabaty et al. (2017) synthesized novel pyrazolo[1,5-a]pyrimidines starting from 3-cyanoacetylindole, showcasing the synthetic potency of this approach.

Other Applications

  • Detonation Properties of Amino-, Methyl-, and Nitro-substituted Pyrazoles : Ravi et al. (2010) studied the detonation properties of various substituted 3,4,5-trinitro-1H-pyrazoles, which could indicate potential applications in high-energy materials.

Future Directions

Given the lack of specific information on the synthesis, chemical reactions, and mechanism of action of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine, future research could focus on these areas. Additionally, the biological and medicinal potential of this compound could be explored, given the known biological activities of other pyrazole derivatives .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models may vary with different dosages. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This could involve interactions with transporters or binding proteins, and effects on the compound’s localization or accumulation .

Subcellular Localization

This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Properties

IUPAC Name

5-cyclohexyl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEKKGRHLNZRIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92406-42-3
Record name 3-cyclohexyl-1-methyl-1H-pyrazol-5-amine
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